![molecular formula C22H22N4O3S B2487642 N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946326-23-4](/img/structure/B2487642.png)
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally related to "N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" involves multiple steps, including the formation of pyrimidinone and oxazinone derivatives, often starting from key intermediates like cyanoacetamide or cyanothioacetamide. The use of such intermediates allows for the introduction of various substituents, facilitating the synthesis of a wide range of derivatives with potential biological activities (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of multiple rings, including pyrimidine and cyclopenta[d]pyrimidinone, which are connected via various linkers like thioacetamide. These structures have been analyzed using techniques like LCMS, IR, and NMR spectroscopy, which provide insights into the arrangement of atoms and the configuration of the molecules (Vinayak et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions at their pyrimidinone or thioacetamide moieties, enabling further derivatization or participating in biological interactions. These compounds can undergo various chemical reactions, including cyclization, substitution, and condensation, to yield a diverse array of products with different physical and chemical properties (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in drug development or material science. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these aspects. However, specific details on the physical properties of the exact compound are scarce and would likely require empirical study.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to form hydrogen bonds, are essential for understanding the potential applications and behavior of these molecules. For example, the presence of a thioacetamide group can influence the compound's electron distribution and reactivity, making it a focal point for chemical modifications or interactions with biological targets (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Insecticidal Applications
Research has shown that certain pyridine derivatives, including closely related compounds, have demonstrated significant insecticidal activity. One study highlighted the synthesis and bioassay results of pyridine derivatives against the cowpea aphid, revealing that some compounds exhibit moderate to strong aphidicidal activities. This research opens avenues for developing novel insecticides based on pyridine and related structures (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Activity
A series of studies have synthesized various pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing the versatility of pyridine and pyrimidine structures in combating microbial infections. These compounds were prepared using different starting materials, including citrazinic acid, and exhibited good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds, through their complex heterocyclic structures, demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, presenting a potential for the development of new therapeutic agents based on these frameworks (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
Research into the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has identified compounds with notable anticancer activity. Through the attachment of different aryloxy groups to the pyrimidine ring, one compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-8-4-7-15(12-17)24-20(27)14-30-21-18-9-5-10-19(18)26(22(28)25-21)13-16-6-2-3-11-23-16/h2-4,6-8,11-12H,5,9-10,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWBGXVLXHJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


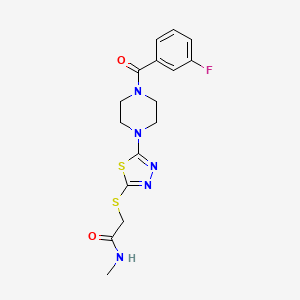
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)
![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)
![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)
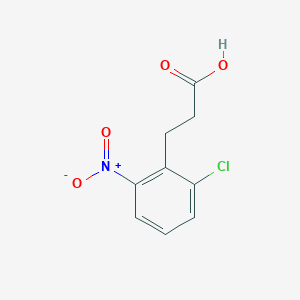
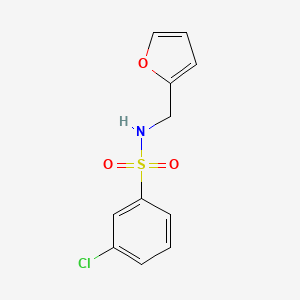
![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)
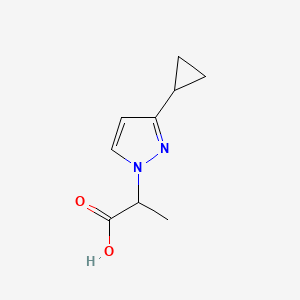

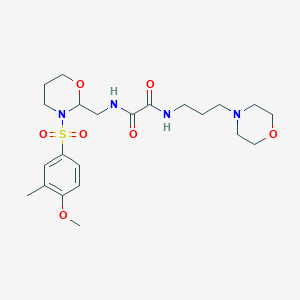
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)